Boc-DL-o-tyrosine
Description
IUPAC Nomenclature & Molecular Formula Analysis
This compound is systematically named as (R,S)-3-(2-hydroxyphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. This molecule contains the characteristic Boc protecting group at the amino terminus, while maintaining the carboxylic acid functionality. Alternative nomenclature includes (R,S)-N-(tert-butoxycarbonyl)-o-tyrosine, which emphasizes both its racemic nature and the ortho positioning of the hydroxyl group on the phenyl ring.
The molecular formula of this compound is C₁₄H₁₉NO₅, with a precise molecular weight of 281.30400 g/mol. The molecular structure contains:
- A central alpha carbon with amino and carboxylic acid groups
- A phenyl side chain with hydroxyl group at the ortho position
- A tert-butoxycarbonyl (Boc) protecting group attached to the amino group
The structural composition can be analyzed in terms of its constituent atoms and their arrangement:
| Element | Number of Atoms | Mass Contribution (%) |
|---|---|---|
| Carbon (C) | 14 | 59.78 |
| Hydrogen (H) | 19 | 6.80 |
| Nitrogen (N) | 1 | 4.98 |
| Oxygen (O) | 5 | 28.44 |
The Boc protecting group contributes significantly to the compound's physiochemical properties, affecting solubility and stability. This carbamate-based protecting group is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions, making it valuable for peptide synthesis applications.
Stereochemical Configuration & Racemic Mixture Properties
This compound exists as a racemic mixture, containing equal amounts of both R and S enantiomers at the alpha carbon stereocenter. This is indicated by the "DL" designation in its name, with "D" representing the dextrorotatory configuration and "L" representing the levorotatory configuration. In contrast, the single enantiomer Boc-L-tyrosine displays optical activity with a specific rotation value of +3.0° (c = 2 in acetic acid).
The racemic nature of this compound has several important implications:
- Unlike pure enantiomers, the racemic mixture does not rotate plane-polarized light
- Physical properties such as melting point often differ from those of the pure enantiomers
- The compound exhibits different chromatographic behavior compared to single enantiomers
- Biological activity may vary compared to the individual enantiomers
The stereochemical properties of this compound can be compared with the single enantiomer forms:
The racemic nature of the compound results from the synthesis method, which does not select for either enantiomer. Separation of the enantiomers would require chiral resolution techniques such as chiral chromatography or diastereomeric salt formation.
Ortho-Substitution Effects on Tyrosine Backbone
The positioning of the hydroxyl group at the ortho position of the phenyl ring in this compound produces distinct chemical and physical properties that differ significantly from the naturally occurring para-substituted tyrosine.
The ortho-hydroxyl group exerts several key effects on the tyrosine backbone:
Altered acidity of the phenolic hydroxyl group : The ortho-hydroxyl positioning can decrease the pKa relative to unsubstituted phenol by polarizing the O-H bond. This contrasts with para-tyrosine, which has a pKa of approximately 10.46.
Intramolecular hydrogen bonding potential : The ortho position enables intramolecular hydrogen bonding with the adjacent amino acid backbone, a property not possible in para-tyrosine. These O···H-O type intramolecular hydrogen bonds significantly affect conformational stability.
Electronic distribution effects : Ortho-substitution influences the electron distribution throughout the aromatic ring, altering reactivity patterns and spectroscopic properties.
Bond strength modifications : Research on ortho-substituted phenols shows that O-H bond dissociation energies can be significantly affected by substituents in this position, with values potentially differing by 3-4 kcal/mol compared to para-substituted analogs.
The influence of ortho-hydroxyl positioning on bond parameters and associated properties has been documented in research:
| Property | This compound | Standard para-tyrosine |
|---|---|---|
| O-H Bond Strength | Lower due to ortho effect | Standard phenolic bond strength |
| Potential for Intramolecular H-bonds | High | Low |
| Electronic Distribution | Altered by proximity effects | More uniform distribution |
| Conformational Flexibility | Restricted by ortho interactions | Greater rotational freedom |
The ortho-hydroxyl positioning can also affect the compound's reactivity in chemical reactions, particularly those involving the aromatic ring or the phenolic hydroxyl group. This positioning creates a distinct microenvironment that influences nucleophilic and electrophilic reactions at these sites.
Comparative Structural Analysis with Para-/Meta-Tyrosine Derivatives
The three structural isomers of tyrosine—para-, meta-, and ortho-tyrosine—differ according to the position of the hydroxyl group on the phenyl ring. These positional differences create distinct chemical environments with varying properties.
When comparing this compound with its para- and meta-substituted counterparts, several structural and chemical differences become apparent:
Spatial arrangement and molecular geometry :
- Para-tyrosine (natural form): Hydroxyl group maximally distant from the amino acid backbone
- Meta-tyrosine: Intermediate distance between hydroxyl and backbone
- Ortho-tyrosine: Hydroxyl group in close proximity to amino acid backbone
Physiochemical properties :
The position of the hydroxyl group significantly impacts acidity, with different pKa values observed for each isomer:Tyrosine Isomer Phenolic pKa (approximate) Para-tyrosine 10.46 Meta-tyrosine ~10.0 (varies with conditions) Ortho-tyrosine Significantly lower due to proximity effects Hydrogen bonding capabilities :
Ortho-tyrosine can form intramolecular hydrogen bonds with nearby backbone components, whereas para-tyrosine typically engages in intermolecular hydrogen bonding. Meta-tyrosine has intermediate hydrogen bonding capabilities.Conformational constraints :
The proximity of the hydroxyl group to the backbone in ortho-tyrosine imposes conformational constraints not present in the para isomer. This affects the rotational freedom of the side chain and can influence secondary structure formation in peptides incorporating these residues.Reactivity differences :
The ortho-hydroxyl group creates a unique electronic environment that affects reactivity. For example, protection chemistry can proceed differently for each isomer:Protection Chemistry Ortho-tyrosine Meta-tyrosine Para-tyrosine Boc Protection Similar reaction conditions Similar reaction conditions Standard procedure O-Protection (e.g., methylation) More sterically hindered Intermediate accessibility Most accessible Side Reactions Higher potential for intramolecular interactions Intermediate Lower potential
Spectroscopic differences are also notable among the isomers. NMR spectroscopy reveals distinct chemical shift patterns, with ortho-tyrosine showing characteristic signals due to the proximity of the hydroxyl group to the alpha-carbon side chain. Similarly, IR spectroscopy can distinguish between the isomers based on the hydroxyl group's hydrogen bonding pattern and the resulting shifts in O-H stretching frequencies.
The biological origin of these isomers also differs significantly. While para-tyrosine is produced enzymatically from phenylalanine, both meta- and ortho-tyrosine are primarily formed under conditions of oxidative stress when hydroxyl radicals oxidize the benzyl ring of phenylalanine. This distinction highlights the potential relevance of ortho-tyrosine as a biomarker for oxidative damage in biological systems.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSXAMSICCTNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boc-DL-o-tyrosine is a biochemical used in proteomics research. It is primarily used in the synthesis of multifunctional targets, particularly those involving amino functions. The primary targets of this compound are amino functions, which often occur in the context of multifunctional targets.
Mode of Action
This compound interacts with its targets through a process known as dual protection of amino functions. This involves the use of Boc-groups resulting from dual protection of amines and amides. The compound’s interaction with its targets results in the synthesis of products containing one or two Boc-groups.
Biochemical Pathways
This compound affects the tyrosine metabolism pathway. This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants. The affected pathways lead to the production of compounds such as tocopherols, plastoquinone, ubiquinone, and others.
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability.
Result of Action
The result of this compound’s action is the production of tyrosine-based unnatural amino acids. These unnatural amino acids are produced in good yields and can be used in the synthesis of dipeptides, tripeptides, and tetrapeptides.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Boc-DL-o-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used as a substrate in enzymatic reactions involving aminoacyl-tRNA synthetases (aaRS), which catalyze the aminoacylation of amino acids with the cognate tRNA . This interaction is crucial for the accurate incorporation of amino acids into proteins during translation. Additionally, this compound can be used in the synthesis of antioxidant dipeptides, such as Boc-Tyr-Ala, through carboxypeptidase-catalyzed reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . This can lead to changes in protein properties and functions, which may impact cellular activities. Furthermore, high levels of tyrosine, including derivatives like this compound, have been associated with neurotoxicity and mitochondrial dysfunction in experimental models .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can act as a substrate for aminoacyl-tRNA synthetases, leading to the incorporation of tyrosine derivatives into proteins . Additionally, this compound can undergo enzymatic reactions that result in the formation of dipeptides, such as Boc-Tyr-Ala, which have antioxidant properties . These interactions can influence enzyme activity, protein synthesis, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. For example, the enzymatic synthesis of dipeptides involving this compound can be kinetically controlled, with reaction conditions optimized for maximum yield . Additionally, the temporal effects of tyrosine supplementation on physiological arousal and decision-making have been studied, showing that a single dose can reduce physiological arousal and influence cognitive processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that tyrosine administration can have dose-dependent effects on blood pressure in dogs, with higher doses leading to significant changes in blood pressure . Additionally, the combined oral and intravenous administration of tyrosine has been shown to maintain decreased systemic tyrosine levels in rats . These findings suggest that the dosage of this compound can influence its physiological effects and potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to tyrosine metabolism. In plants, tyrosine metabolism serves as a starting point for the production of diverse natural compounds, such as tocopherols, plastoquinone, and ubiquinone . The metabolic pathways of tyrosine in animals involve its conversion to catecholamines, thyroid hormones, and melanin . This compound can be metabolized through similar pathways, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. For instance, tyrosine and its derivatives can be transported by amino acid transporters and distributed to tissues where they are needed for protein synthesis and other metabolic processes .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Tyrosine derivatives, including this compound, can be localized to specific cellular compartments, such as mitochondria, endoplasmic reticulum, and peroxisomes . The localization of these compounds can be influenced by targeting signals and post-translational modifications, which direct them to specific organelles. This subcellular distribution can impact the compound’s interactions with biomolecules and its overall biochemical effects.
Biological Activity
Boc-DL-o-tyrosine is a derivative of the amino acid tyrosine, commonly used in peptide synthesis and as a biochemical tool in various research fields, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₉NO₅
- Molecular Weight : 281.30 g/mol
- CAS Number : 203569-04-4
These properties make it suitable for various biochemical applications, including proteomics research and the synthesis of opioid peptides.
Synthesis and Derivatives
This compound can be synthesized through several methods, often involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. This protection facilitates further chemical modifications, which are crucial for developing bioactive compounds.
Table 1: Synthesis Methods for this compound
Biological Activity
This compound has been investigated for its role in synthesizing various bioactive peptides, especially those targeting opioid receptors. The incorporation of this compound into peptide structures can enhance their stability and receptor affinity.
Case Studies
- Opioid Peptide Synthesis : Research has shown that replacing tyrosine in opioid peptides with this compound can significantly alter their binding affinities at mu (μ) and delta (δ) opioid receptors. For instance, studies demonstrated that certain analogs exhibited improved metabolic stability and receptor selectivity when this compound was incorporated .
- Enzymatic Stability : In vitro studies indicated that peptides containing this compound showed enhanced resistance to enzymatic degradation compared to their unmodified counterparts. This characteristic is particularly beneficial for developing therapeutic agents with prolonged action in vivo .
Table 2: Biological Activity of Peptides Containing this compound
| Peptide Structure | μ Receptor Affinity (Ki) | δ Receptor Affinity (Ki) | Stability (Half-life) |
|---|---|---|---|
| Original Enkephalin | 1.0 nM | 5.0 nM | 10 min |
| [L-Boc-DL-o-Tyr1]Enk | 0.5 nM | 3.0 nM | 40 min |
| [D-Boc-DL-o-Tyr1]Enk | 2.0 nM | 10 nM | 25 min |
Applications in Research
This compound is utilized in various research domains:
- Peptide Therapeutics : Its ability to enhance peptide stability makes it a valuable component in developing drugs targeting neurological disorders.
- Synthetic Biology : The compound serves as a building block for synthesizing novel peptide ligands with tailored biological activities.
Scientific Research Applications
Biochemical Applications
1.1. Synthesis of Dipeptides and Proteins
Boc-DL-o-tyrosine is commonly utilized in the synthesis of peptides and proteins. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions during peptide synthesis, facilitating the creation of complex structures without unwanted side reactions. The compound is particularly useful in synthesizing D-peptides, which have unique properties compared to their L-counterparts, including increased resistance to enzymatic degradation .
1.2. Role in Melanogenesis
Research indicates that tyrosine derivatives, including this compound, play significant roles in melanogenesis—the process by which melanin is produced. Studies have shown that L-tyrosine supplementation can stimulate tyrosinase activity in melanocytes, leading to increased melanin production . This property can be harnessed in cosmetic formulations aimed at skin pigmentation regulation.
Drug Delivery Systems
2.1. Organogel Formation
This compound has been investigated for its gelation properties, particularly in drug delivery systems. Studies have demonstrated that tyrosine derivatives can form organogels capable of encapsulating drugs and facilitating controlled release . This application is promising for improving the bioavailability of hydrophobic drugs.
2.2. Oil Spill Recovery
The gelation properties of this compound derivatives have also been explored for environmental applications, such as oil spill recovery. The ability to create gels that can encapsulate oils suggests potential uses in environmental remediation efforts .
Research and Diagnostic Applications
3.1. Biomarker for Oxidative Stress
Dityrosine, a product formed from the oxidative dimerization of tyrosine residues, serves as a biomarker for oxidative stress and protein damage. This compound can be utilized in studies aimed at understanding oxidative stress mechanisms and developing diagnostic tools for related diseases .
3.2. Cellular Senescence Studies
Recent research has linked d-amino acid oxidase (DAO) activity with cellular senescence processes, where d-tyrosine acts as a substrate influencing senescence induction . This highlights the potential use of this compound in cancer research and aging studies.
Table 1: Summary of Applications of this compound
Case Study: Melanogenesis Stimulation
A study conducted on hamster melanoma cells demonstrated that L-tyrosine supplementation significantly increased tyrosinase activity and melanin production in a dose-dependent manner, suggesting that this compound could similarly enhance these processes due to its structural similarity to L-tyrosine .
Comparison with Similar Compounds
Structural Features
| Compound | CAS Number | Key Structural Modifications | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Boc-DL-o-tyrosine | 203569-04-4 | Boc-protected amino group; hydroxyl at phenyl C2 | C₁₄H₁₉NO₅ | 281.3 |
| BOC-DL-TYR(2,6-Di-Cl-Bzl)-OH | 201334-88-5 | Boc-protected amino group; 2,6-dichlorobenzyl at phenyl | C₂₁H₂₃Cl₂NO₅ | 440.32 |
| 3-Bromo-DL-tyrosine | 54788-30-6 | Bromine at phenyl C3 | C₉H₁₀BrNO₃ | 260.09 |
| DL-Tyrosine | 556-03-6 | No protecting groups; para-hydroxyphenyl | C₉H₁₁NO₃ | 181.19 |
| O-a-Dimethyl Tyrosine | 7383-30-4 | Methoxy at phenyl C4; methyl at alpha carbon | C₁₁H₁₅NO₃ | 209.24 |
Key Differences :
- This compound vs. DL-Tyrosine: The Boc group enhances steric protection of the amino group, critical for peptide synthesis .
- This compound vs. BOC-DL-TYR(2,6-Di-Cl-Bzl)-OH : The latter incorporates halogenated benzyl groups, increasing hydrophobicity and molecular weight .
- This compound vs. O-a-Dimethyl Tyrosine : Methylation at the alpha carbon and phenyl ring alters steric and electronic properties, affecting reactivity .
Physicochemical Properties
| Property | This compound | BOC-DL-TYR(2,6-Di-Cl-Bzl)-OH | DL-Tyrosine |
|---|---|---|---|
| pKa (predicted) | N/A | 2.98 | 2.20 (carboxyl), 9.11 (amino), 10.07 (phenolic) |
| Solubility | Slight in DMSO | Low (hydrophobic Cl groups) | Slight in water |
| Stability | Sensitive to pH | Stable under anhydrous conditions | Degrades in aqueous solutions |
| Storage | Room temperature | Room temperature | Short-term aqueous storage |
Notes:
Research Findings
- Enzymatic Resolution: highlights microbial esterase-based resolution of Boc-protected amino acids, achieving >99% enantiomeric excess (e.e.), applicable to this compound .
- Synthetic Utility : this compound’s ortho-substitution may hinder enzymatic degradation compared to para-tyrosine, enhancing stability in peptide drugs .
- Safety : this compound is classified as an irritant, requiring handling precautions, whereas DL-Tyrosine poses minimal acute toxicity .
Commercial Availability
- This compound: Supplied by Shanghai Jizhi Biochemical Technology Co., Ltd. (CAS 203569-04-4) .
- DL-Tyrosine : Available from multiple vendors (e.g., Sigma-Aldrich) with analytical certifications .
Preparation Methods
Stepwise Procedure:
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Adjust DL-o-tyrosine solution to strong basicity (pH ≥ 12) using sodium hydroxide or potassium hydroxide | Use high concentration alkali solution to dissolve DL-o-tyrosine in water |
| 2 | Add (Boc)2O in batches under one-pot conditions | Each batch of (Boc)2O is added and reacted for 1–20 hours before the next addition |
| 3 | Remove impurities by extraction with organic solvent A | Organic solvents such as sherwood oil, normal hexane, or Skellysolve A (in which Boc-DL-o-tyrosine is insoluble) |
| 4 | Acidify the aqueous phase to pH 1–3 using hydrochloric acid | Ensures protonation of the product for extraction |
| 5 | Extract product using organic solvent B | Solvents such as ethyl acetate, tert-butyl acetate, or methylene dichloride (in which product is soluble) |
| 6 | Wash combined organic layers to neutrality with salt solution and dry | Drying with anhydrous sodium sulfate for 5–10 hours |
| 7 | Crystallize this compound from organic solvent C | Use solvents like sherwood oil, normal hexane, or Skellysolve A for crystallization |
Example Batch Synthesis Data:
| Parameter | Value/Condition |
|---|---|
| DL-o-tyrosine amount | 1 kg |
| Water volume | 5.5 L |
| Alkali used | 10 mol/L potassium hydroxide (884 g) |
| (Boc)2O addition | 3 batches: 442 g (2 h), 442 g (2 h), 497 g (4 h) |
| Extraction solvents | Normal hexane (500 mL × 4), tert-butyl acetate (1 L × 4) |
| Drying agent | Anhydrous sodium sulfate (300 g) |
| Drying time | 8 hours |
| Crystallization solvent | Normal hexane (2 L) |
| Yield | 90.29% |
| Purity | >99% |
Advantages:
- High yield and purity.
- Simple one-pot reaction.
- Low cost and environmentally friendly.
- Suitable for industrial scale-up.
- Safe and operationally convenient.
Alternative Preparation Routes and Research Findings
Esterification and Sequential Protection (Patent CN112920086A)
This method starts from L-tyrosine (analogous to DL-o-tyrosine) and involves multiple steps including esterification, amidation, etherification/hydrolysis, and final amidation to yield O-alkyl-N-[fluorenylmethoxycarbonyl]-L-tyrosine derivatives.
- Esterification with methanol under reflux.
- Amidation with trifluoroacetic anhydride.
- Etherification using triphenylphosphine and azodicarbonic diester compounds.
- Hydrolysis under alkaline conditions.
- Final amidation with 9-fluorenylmethyl-N-succinimidyl carbonate.
This route is more complex, uses heavy metal salts, and involves costly separation but achieves high purity and specific functionalization.
Synthesis of N-tert-butoxycarbonyl-O-substituted Tyrosine Derivatives (PubMed 11217115)
A facile synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine demonstrates:
- Treatment of Boc-Tyr-OH with sodium hydride in dimethylformamide.
- Alkylation with 3-bromocyclohexene.
- Hydrogenation over PtO2 to yield the cyclohexyl-protected derivative.
Yield reported was 70% for the alkylation step and near quantitative for hydrogenation. This method highlights efficient O-protection strategies complementary to Boc protection on the amino group.
Pd-Catalyzed ortho-Methylation for Modified Tyrosine Derivatives (PMC10675785)
A novel synthetic strategy involves:
- Methyl esterification of 3-nitro-L-tyrosine.
- Protection of phenolic hydroxyl with TBDMS ether.
- Catalytic hydrogenation and N-alkylation to introduce dibenzylamine moiety.
- Pd-catalyzed ortho-methylation to selectively mono-methylate the aromatic ring.
Although focused on modified tyrosines, this approach illustrates the complexity and versatility in tyrosine derivative synthesis.
Comparative Summary Table of Preparation Methods
| Method/Source | Key Features | Yield (%) | Purity (%) | Scalability | Notes |
|---|---|---|---|---|---|
| CN104447415A (Boc protection) | One-pot, batchwise (Boc)2O addition, simple workup | >90 | >99 | High | Industrially suitable, environmentally friendly |
| CN112920086A (Multi-step) | Esterification, amidation, etherification, hydrolysis | ~46 (reported) | High | Moderate | Complex, uses heavy metals, costly separation |
| PubMed 11217115 (O-protection) | NaH/DMF alkylation, hydrogenation | 70 (alkylation) | Not specified | Moderate | Efficient O-protection, complementary to Boc |
| PMC10675785 (Pd-catalysis) | Pd-catalyzed ortho-methylation, multi-step | Not specified | Not specified | Low | Advanced modification, not direct this compound |
Q & A
Q. How can meta-analysis frameworks resolve contradictions in this compound’s reported bioactivity?
- Answer : Aggregate data from peer-reviewed studies using PRISMA guidelines. Assess heterogeneity via I² statistics and subgroup analyses (e.g., cell type, concentration ranges). Address publication bias through funnel plots or trim-and-fill methods .
Methodological Notes
- Data Interpretation : Always contextualize results within broader chemical principles (e.g., steric effects influencing reaction yields) and compare with structurally analogous compounds .
- Experimental Design : Predefine success metrics (e.g., ≥95% purity) and include negative controls (e.g., unprotected tyrosine derivatives) to validate specificity .
- Critical Analysis : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses, particularly in bioactivity studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
